Dichlorocobalt;triphenylphosphane

Description

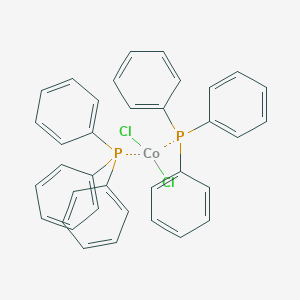

Dichlorocobalt;triphenylphosphane is a cobalt(II) coordination complex featuring cobalt as the central metal atom coordinated by two chloride ligands and triphenylphosphane (PPh₃) ligands. Triphenylphosphane, a monodentate ligand, enhances the solubility of metal complexes in organic solvents and modulates electronic properties, influencing reactivity and stability .

Cobalt-phosphine complexes are explored in catalysis and materials science, though the provided evidence focuses more on gold(I), ruthenium, and palladium analogs. Key properties of this compound can be inferred from structurally similar compounds, such as [RuCl₂(PPh₃)₃] (distorted octahedral) and trans-Dichlorobis(triphenylphosphine)palladium(II) (square planar) .

Properties

IUPAC Name |

dichlorocobalt;triphenylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPFIIIFJLFCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2CoP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14126-40-0 | |

| Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorocobalt;triphenylphosphane can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an appropriate solvent such as ethanol or dichloromethane. The reaction typically proceeds under mild conditions, with the cobalt(II) chloride being dissolved in the solvent and then treated with an excess of triphenylphosphine. The resulting product is usually isolated by filtration and recrystallization to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichlorocobalt;triphenylphosphane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt, often resulting in the formation of cobalt(III) complexes.

Reduction: It can be reduced to cobalt(I) species under specific conditions.

Substitution: The triphenylphosphine ligands can be substituted by other ligands, leading to the formation of different cobalt complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes.

Scientific Research Applications

Dichlorocobalt;triphenylphosphane has a wide range of applications in scientific research, including:

Materials Science: The compound is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.

Medicinal Chemistry: Research has explored its potential use in the development of metal-based drugs and therapeutic agents.

Biological Studies: It serves as a model compound for studying the coordination chemistry of cobalt and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of dichlorocobalt;triphenylphosphane in catalytic processes involves the coordination of the cobalt center to substrates, facilitating various chemical transformations. The triphenylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, with common pathways including oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Structural and Geometric Differences

Key Observations :

- Cobalt complexes often adopt octahedral geometries, while Au(I) and Pd(II) favor linear or square-planar structures.

- Ligand substitution (e.g., CH₃CN in Ru complexes) alters solubility and reactivity .

Gold(I)-triphenylphosphane Complexes

- Anticancer Activity : Gold(I) compounds like 4,5-dichloro-imidazolate-1yl-gold(I)-triphenylphosphane exhibit potent cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) and inhibit enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .

- Structure-Activity Relationship : Active compounds require a P-Au-N bonding environment; hydrophilic groups (e.g., -OH, -COOH) reduce activity .

Palladium and Ruthenium Complexes

- Catalysis : trans-Dichlorobis(triphenylphosphine)palladium(II) is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity .

- Synthesis : Ruthenium-phosphine complexes, such as [RuCl₂(PPh₃)₃], are precursors for catalytic applications, including hydrogenation .

This compound

Solubility and Stability

- Solubility : Triphenylphosphane ligands enhance organic solubility (e.g., in benzene, THF) but reduce aqueous compatibility . Gold(I) complexes with hydrophobic azoles exhibit higher cellular uptake .

- Stability : Cobalt(II) complexes are generally air-sensitive, whereas Au(I) and Pd(II) analogs are more stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.